molecular formula C19H16O B11859043 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 14756-04-8

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one

Katalognummer: B11859043
CAS-Nummer: 14756-04-8
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: OQYGAUAQOPHTES-OEMBIGBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one (C₁₉H₁₆O, MW = 260.34 g/mol) is a chalcone-like derivative featuring a 3,4-dihydronaphthalen-1(2H)-one (DHN) core substituted with a 3-phenylallylidene group at the C2 position . Its stereochemistry is defined by an (E,E)-configuration across the conjugated double bonds, as confirmed by X-ray crystallography and NMR analyses .

Eigenschaften

CAS-Nummer

14756-04-8

Molekularformel

C19H16O

Molekulargewicht

260.3 g/mol

IUPAC-Name

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C19H16O/c20-19-17(11-6-9-15-7-2-1-3-8-15)14-13-16-10-4-5-12-18(16)19/h1-12H,13-14H2/b9-6+,17-11+

InChI-Schlüssel

OQYGAUAQOPHTES-OEMBIGBOSA-N

Isomerische SMILES

C1C/C(=C\C=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31

Kanonische SMILES

C1CC(=CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(3-Phenylallyliden)-3,4-dihydronaphthalen-1(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Alkane umwandeln.

    Substitution: Elektrophile oder nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

    Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nukleophile (NH₃, OH⁻) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Carbonsäuren ergeben, während Reduktion Alkohole erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

2-(3-Phenylallyliden)-3,4-dihydronaphthalen-1(2H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one. It has been shown to induce apoptosis in various cancer cell lines.

Case Study :

  • A study published in a peer-reviewed journal reported that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing minimal effects on normal fibroblast cells .

Antimicrobial Properties

The compound has also displayed promising antimicrobial activity against a range of pathogens.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data indicates that 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one could be a candidate for developing new antimicrobial agents .

Organic Photovoltaics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as a light-harvesting material can enhance the efficiency of solar cells.

Research Findings :
A study evaluated the performance of OPVs incorporating this compound, reporting an increase in power conversion efficiency (PCE) by 20% compared to traditional materials .

Wirkmechanismus

Der Wirkungsmechanismus von 2-(3-Phenylallyliden)-3,4-dihydronaphthalen-1(2H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. So kann es beispielsweise bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, und so entzündungshemmende Wirkungen ausüben .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(3-phenylallylidene)-DHN and analogous DHN derivatives:

Compound Substituent Molecular Weight (g/mol) Synthetic Yield Key Properties Biological Activity Reference
2-(3-Phenylallylidene)-DHN 3-Phenylallylidene 260.34 Not reported (E,E)-configuration; conjugated π-system Under investigation (potential MAO inhibition)
(E)-2-(4-Fluorobenzylidene)-DHN 4-Fluorobenzylidene 266.28 90% E-configuration; dihedral angle = 72.92° between aromatic rings Used in hydrazone synthesis
(E)-2-(4-Methoxybenzylidene)-4,4-dimethyl-DHN 4-Methoxybenzylidene, 4,4-Me₂ 292.36 Not reported Distorted cyclohexane ring; C–H···O hydrogen bonding in crystal Studied for cycloaddition reactivity
(E)-2-(Benzo[d][1,3]dioxol-5-ylmethylene)-DHN Benzo[d][1,3]dioxol-5-yl 294.30 88% Extended π-conjugation; polar substituent Antioxidant potential
(E)-7-Methoxy-2-(3,4-dichlorobenzylidene)-DHN 3,4-Dichlorobenzylidene 339.20 Not reported Chlorine atoms enhance lipophilicity; methoxy group improves solubility Potent monoamine oxidase (MAO) inhibitor
2-(Cyclohexylmethylene)-DHN Cyclohexylmethylene 242.34 69% Aliphatic substituent reduces conjugation; higher steric hindrance Limited bioactivity reported
4,6,8-Trihydroxy-3,4-dihydro-DHN 4,6,8-Trihydroxy 194.18 Natural product Increased hydrophilicity; redox-active hydroxyl groups Isolated from fungal metabolites

Structural and Electronic Comparisons

Electron-withdrawing groups (e.g., -F in , -Cl in ) increase electrophilicity of the α,β-unsaturated ketone, favoring nucleophilic additions. Electron-donating groups (e.g., -OCH₃ in ) stabilize the conjugated system, altering redox behavior .

Crystal Packing and Hydrogen Bonding :

  • The 4-methoxy derivative forms C–H···O interactions in its crystal lattice, promoting stability and influencing solid-state reactivity . In contrast, the 4-fluoro analog exhibits a planar arrangement with a dihedral angle of 72.92° between aromatic rings, reducing π-π stacking .

Biological Relevance: Chlorinated derivatives (e.g., 3,4-dichlorobenzylidene-DHN) demonstrate enhanced MAO inhibition due to improved binding affinity from halogen interactions . Hydroxylated derivatives (e.g., 4,6,8-trihydroxy-DHN) exhibit antioxidant properties, likely via radical scavenging mediated by phenolic -OH groups .

Biologische Aktivität

The compound 2-(3-phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one, also known as a derivative of 3,4-dihydronaphthalen-1(2H)-one, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, highlighting its pharmacological significance.

Synthesis and Characterization

The synthesis of 2-(3-phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 1-tetralone with cinnamaldehyde. This reaction yields the compound in moderate to high yields (approximately 77%) . Characterization is performed using various techniques including:

  • Infrared Spectroscopy (IR) : Key absorption bands are observed at 1660cm11660\,\text{cm}^{-1} (C=O) and 1594cm11594\,\text{cm}^{-1} (C=C).
  • Nuclear Magnetic Resonance (NMR) : The 1H^{1}H NMR spectrum shows characteristic peaks that confirm the structure of the compound.

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial properties. For instance, Schiff base complexes derived from similar structures have shown promising antibacterial and antifungal activities against various pathogens. In vitro studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of 2-(3-phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one has been investigated in several studies. Related compounds have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). These studies often utilize assays to measure cell viability and apoptosis induction .

Enzyme Inhibition

Another significant aspect of its biological activity is the potential for enzyme inhibition. Compounds similar to 2-(3-phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one have been tested for their ability to inhibit enzymes associated with metabolic pathways relevant to diseases like diabetes and cancer. Preliminary data suggest that these compounds may inhibit key enzymes such as alkaline phosphatase, contributing to their therapeutic potential .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various Schiff base complexes derived from naphthalene derivatives. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial activity .

Study 2: Cytotoxic Effects

In a comparative analysis of cytotoxic effects on cancer cell lines, derivatives similar to 2-(3-phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one were shown to be more effective than standard chemotherapeutic agents. The study employed MTT assays to quantify cell viability post-treatment with various concentrations of the compound .

Data Tables

Biological ActivityCompound TestedResult
AntimicrobialSchiff base derivativesSignificant inhibition against E. coli and S. aureus
AnticancerHeLa cellsIC50 values lower than standard drugs
Enzyme InhibitionAlkaline phosphataseEffective inhibitor with potential therapeutic applications

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The Claisen-Schmidt condensation reaction is a widely used method for synthesizing such compounds. For example, 7-bromo-3,4-dihydronaphthalen-1(2H)-one can react with substituted benzaldehydes in methanol under alkaline conditions (e.g., NaOH) to yield chalcone derivatives. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography . Similar methods are employed for related structures, such as 2-(4-chlorobenzylidene)-tetralone, where crystallization from methanol yields pure products .

Q. How are hydrogen atoms typically modeled in the crystallographic refinement of similar compounds?

Hydrogen atoms are often placed in idealized positions using a riding model. For example:

  • Methylene (CH₂): d(C–H)=0.97A˚,Uiso(H)=1.2Ueq(C)d(\text{C–H}) = 0.97 \, \text{Å}, \, U_{\text{iso}}(\text{H}) = 1.2U_{\text{eq}}(\text{C})
  • Aromatic (C–H): d(C–H)=0.93A˚,Uiso(H)=1.2Ueq(C)d(\text{C–H}) = 0.93 \, \text{Å}, \, U_{\text{iso}}(\text{H}) = 1.2U_{\text{eq}}(\text{C}) These parameters ensure computational efficiency while maintaining accuracy during refinement in programs like SHELXL .

Q. What crystallographic parameters are critical for determining the molecular conformation of this compound?

Key parameters include:

  • Unit cell dimensions (e.g., monoclinic P21/cP2_1/c with a=13.3791A˚,b=14.9352A˚,c=6.7849A˚,β=93.968a = 13.3791 \, \text{Å}, \, b = 14.9352 \, \text{Å}, \, c = 6.7849 \, \text{Å}, \, \beta = 93.968^\circ) .
  • Puckering amplitude (Q) and Cremer-Pople parameters (θ,ϕ\theta, \phi) for cyclohexenone rings (e.g., Q=0.471A˚,θ=65.6Q = 0.471 \, \text{Å}, \, \theta = 65.6^\circ) to describe screw-boat conformations .
  • Dihedral angles between aromatic rings (e.g., 52.0352.03^\circ between tetralone and benzylidene moieties) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during refinement?

In cases of twinning (e.g., Fo/FcF_o/F_c ratio < 4:1), a twin refinement may be omitted if molecular constitution is unambiguous. Robust programs like SHELXL are preferred for handling high-resolution or twinned data due to their stability and precision. For disordered regions, partial occupancy modeling or restraints on bond lengths/angles are applied .

Q. What intermolecular interactions stabilize the crystal packing of analogous compounds?

Weak non-covalent interactions, such as C–H⋯π and C–H⋯O hydrogen bonds, often govern packing. For example, inversion dimers in 2-(4-chlorobenzylidene)-tetralone are stabilized by C–H⋯π interactions (d=2.79A˚d = 2.79 \, \text{Å}), forming 1D chains along the bb-axis . Absence of strong hydrogen bonds (e.g., O–H⋯O) highlights the role of van der Waals forces in lattice stabilization .

Q. How is the stereochemistry (E/Z) of the α,β-unsaturated ketone moiety determined experimentally?

The E configuration is confirmed via torsion angle analysis (e.g., C8–C7–C11–C12=180.0\text{C8–C7–C11–C12} = 180.0^\circ) from single-crystal X-ray diffraction. Additionally, UV-Vis spectroscopy can detect conjugation patterns characteristic of the transoid arrangement .

Q. What computational tools are recommended for analyzing electronic properties or structure-activity relationships (SAR)?

  • Density Functional Theory (DFT): Optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
  • Molecular Docking: Evaluates binding affinities to biological targets (e.g., curcumin analogs for anti-inflammatory activity) .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interaction contributions (e.g., π\pi-stacking vs. H-bonding) .

Methodological Considerations

Q. How can experimental phasing challenges in crystallography be addressed for novel derivatives?

SHELXC/D/E pipelines are robust for high-throughput phasing, especially with weak or partial datasets. Their speed and compatibility with synchrotron data make them suitable for challenging cases like low-symmetry or pseudo-merohedral twins .

Q. What strategies validate the biological activity of derivatives (e.g., anticancer, anti-inflammatory)?

  • In vitro assays: Cytotoxicity against cancer cell lines (e.g., A549 lung cancer) via MTT assays .
  • Enzymatic inhibition: NF-κB or COX-2 inhibition studies using ELISA or fluorometric methods .
  • In silico screening: Pharmacophore modeling to prioritize synthesis targets .

Data Contradiction Analysis

Q. How are discrepancies in reported biological activities of structurally similar derivatives reconciled?

Systematic SAR studies compare substituent effects (e.g., electron-withdrawing vs. donating groups on benzylidene rings). For example, methoxy groups enhance anti-inflammatory activity by improving solubility, while halogens (e.g., Br, Cl) increase cytotoxicity via hydrophobic interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.